molecular formula C15H17NO2S B2659590 (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene CAS No. 1798400-06-2

(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene

Cat. No.: B2659590
CAS No.: 1798400-06-2
M. Wt: 275.37
InChI Key: JRLHHSGFEDMKBV-VAWYXSNFSA-N
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Description

(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure This compound features a sulfonyl group attached to a styryl moiety, which is further connected to an azabicyclo[321]oct-2-ene framework The stereochemistry of the compound is defined by the (1R,5S) configuration, indicating the specific spatial arrangement of its atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves a multi-step process:

    Formation of the Azabicyclo[3.2.1]oct-2-ene Core: This step often starts with the cyclization of suitable precursors under conditions that favor the formation of the bicyclic structure. Common methods include intramolecular cyclization reactions facilitated by catalysts or specific reagents.

    Introduction of the Styryl Group: The styryl group can be introduced via a Heck reaction, where a styrene derivative is coupled with the bicyclic core in the presence of a palladium catalyst.

    Sulfonylation: The final step involves the introduction of the sulfonyl group. This can be achieved through the reaction of the intermediate compound with a sulfonyl chloride in the presence of a base, such as triethylamine, to yield the desired product.

Industrial Production Methods

Industrial production of this compound would likely scale up the laboratory methods, optimizing reaction conditions for higher yields and purity. This might involve continuous flow reactors for better control over reaction parameters and the use of more efficient catalysts to reduce costs and improve sustainability.

Chemical Reactions Analysis

Types of Reactions

(1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, typically using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophilic substitution using sodium azide in DMF.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its ability to undergo various chemical modifications makes it a versatile tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The bicyclic structure may also allow the compound to fit into specific binding sites, modulating biological pathways.

Comparison with Similar Compounds

Similar Compounds

    (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]octane: Similar in structure but lacks the double bond in the bicyclic ring.

    (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[3.2.1]oct-2-ene-3-one:

Uniqueness

This compound is unique due to its combination of a bicyclic structure with a styrylsulfonyl group. This combination imparts specific chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications.

This detailed overview provides a comprehensive understanding of (1R,5S)-8-((E)-styrylsulfonyl)-8-azabicyclo[321]oct-2-ene, covering its synthesis, reactions, applications, and unique features

Properties

IUPAC Name

8-[(E)-2-phenylethenyl]sulfonyl-8-azabicyclo[3.2.1]oct-2-ene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2S/c17-19(18,12-11-13-5-2-1-3-6-13)16-14-7-4-8-15(16)10-9-14/h1-7,11-12,14-15H,8-10H2/b12-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLHHSGFEDMKBV-VAWYXSNFSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2S(=O)(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2C=CCC1N2S(=O)(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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